molecular formula C16H14N4O4 B1593778 2-[(o-Nitrophenyl)azo]acetoacetanilide CAS No. 4106-67-6

2-[(o-Nitrophenyl)azo]acetoacetanilide

Cat. No.: B1593778
CAS No.: 4106-67-6
M. Wt: 326.31 g/mol
InChI Key: FCUWHABSNJYYDW-UHFFFAOYSA-N
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Description

2-[(o-Nitrophenyl)azo]acetoacetanilide is an organic compound with the molecular formula C16H14N4O4. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(o-Nitrophenyl)azo]acetoacetanilide typically involves the diazotization of o-nitroaniline followed by coupling with acetoacetanilide. The reaction conditions generally include:

    Diazotization: o-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with acetoacetanilide in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(o-Nitrophenyl)azo]acetoacetanilide undergoes various chemical reactions, including:

    Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The azo group (N=N) can be oxidized to form azoxy compounds under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Nitrating mixture (HNO3 and H2SO4), chlorinating agents (Cl2 or SOCl2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Reduction: 2-[(o-Aminophenyl)azo]acetoacetanilide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Azoxy derivatives.

Scientific Research Applications

2-[(o-Nitrophenyl)azo]acetoacetanilide has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 2-[(o-Nitrophenyl)azo]acetoacetanilide involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(p-Nitrophenyl)azo]acetoacetanilide
  • 2-[(m-Nitrophenyl)azo]acetoacetanilide
  • 2-[(o-Nitrophenyl)azo]acetylacetone

Uniqueness

2-[(o-Nitrophenyl)azo]acetoacetanilide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ortho-nitro substitution differentiates it from its para- and meta- counterparts, affecting its reactivity and applications.

Properties

IUPAC Name

2-[(2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-7-3-2-4-8-12)19-18-13-9-5-6-10-14(13)20(23)24/h2-10,15H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUWHABSNJYYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884033
Record name Butanamide, 2-[2-(2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-
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Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4106-67-6
Record name Pigment Yellow 5
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URL https://commonchemistry.cas.org/detail?cas_rn=4106-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-(2-(2-nitrophenyl)diazenyl)-3-oxo-N-phenyl-
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Record name Butanamide, 2-[2-(2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-
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Record name Butanamide, 2-[2-(2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-
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Record name 2-[(o-nitrophenyl)azo]acetoacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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